1,5-Diphenylpentan-3-amine
Overview
Description
1,5-Diphenylpentan-3-amine: is an organic compound that belongs to the class of amines It consists of a pentane backbone with phenyl groups attached to the first and fifth carbon atoms and an amine group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Diphenylpentan-3-amine can be synthesized through several methods. One common approach involves the reaction of 1,5-diphenylpentan-3-one with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the conversion of the ketone to the amine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors that influence the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1,5-Diphenylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of catalysts like aluminum chloride.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,5-Diphenylpentan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-diphenylpentan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1,5-Diphenylpentan-3-one: This compound is structurally similar but contains a ketone group instead of an amine group.
1,5-Diphenylpentane: This compound lacks the amine group and is fully saturated.
1,5-Diphenylpentan-3-ol: This compound contains a hydroxyl group instead of an amine group.
Uniqueness: 1,5-Diphenylpentan-3-amine is unique due to the presence of both phenyl groups and an amine group, which confer distinct chemical and biological properties.
Biological Activity
1,5-Diphenylpentan-3-amine is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features two phenyl groups attached to a pentane chain with an amine functional group. This structure allows for unique interactions with biological targets, enhancing its potential as a pharmaceutical agent.
The biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The amine group can form hydrogen bonds with proteins and enzymes, influencing their activity.
- Hydrophobic Interactions : The phenyl groups contribute to hydrophobic interactions, which enhance binding affinity to target molecules.
- Modulation of Biochemical Pathways : These interactions can modulate various biochemical pathways, leading to antimicrobial and anticancer effects .
Antimicrobial Properties
Research indicates that this compound can potentiate the activity of antibiotics. For instance, studies have shown that derivatives of this compound enhance the effectiveness of clarithromycin against Escherichia coli, significantly reducing the minimum inhibitory concentration (MIC) .
Table 1: Potentiation of Antibiotic Activity
Compound | MIC Reduction (fold) |
---|---|
This compound | 32 |
N-(1,5-diphenylpentan-3-yl) | 128 |
PAβN | 4 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, compounds derived from this amine scaffold showed significant cytotoxicity against MCF-7 breast cancer cells, outperforming established drugs like Tamoxifen .
Table 2: Cytotoxicity Against MCF-7 Cells
Compound | IC50 (µM) | Comparison to Tamoxifen |
---|---|---|
This compound | 10 | More effective |
Tamoxifen | 15 | Reference |
Study on Antimicrobial Potentiation
A study focused on various acyl derivatives of this compound revealed that certain structural modifications significantly enhanced its ability to potentiate antibiotic activity. The most effective derivative demonstrated a remarkable increase in potency against E. coli .
Study on Anticancer Effects
Another investigation evaluated the cytotoxic effects of several derivatives against MCF-7 cells using the MTT assay. The results indicated that while some derivatives exhibited high cytotoxicity, others had minimal effects on normal cells, highlighting the potential for selective targeting in cancer therapy .
Properties
IUPAC Name |
1,5-diphenylpentan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10,17H,11-14,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKWJPMGHCRYGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29766-50-5 | |
Record name | 1,5-diphenylpentan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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